

# Application Note: CGS 19755 in $[^3\text{H}]$ Acetylcholine Release Assays

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## Compound of Interest

Compound Name: CGS25155

Cat. No.: B1668548

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## Introduction

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning, and memory, as well as excitotoxicity associated with neurodegenerative diseases.[4] Presynaptic NMDA receptors have been identified on cholinergic nerve terminals, where they play a crucial role in modulating the release of acetylcholine (ACh).[5][6] This application note provides detailed protocols and data on the use of CGS 19755 in  $[^3\text{H}]$ acetylcholine release assays, a valuable tool for studying the pharmacology of NMDA receptors and their role in cholinergic neurotransmission.

## Mechanism of Action

CGS 19755 exerts its effect by competitively binding to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate.[4] This antagonistic action blocks the influx of  $\text{Ca}^{2+}$  through the NMDA receptor channel, which is a critical step in triggering the exocytosis of acetylcholine-containing synaptic vesicles from presynaptic terminals.[5] Consequently, CGS 19755 effectively inhibits NMDA-evoked acetylcholine release.

## Quantitative Data

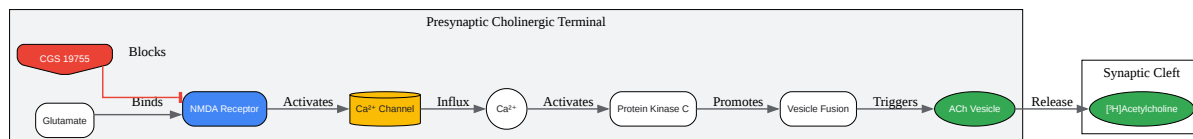
The inhibitory potency of CGS 19755 on NMDA-evoked [<sup>3</sup>H]acetylcholine release has been quantified in several studies. The following table summarizes the key pharmacological parameters.

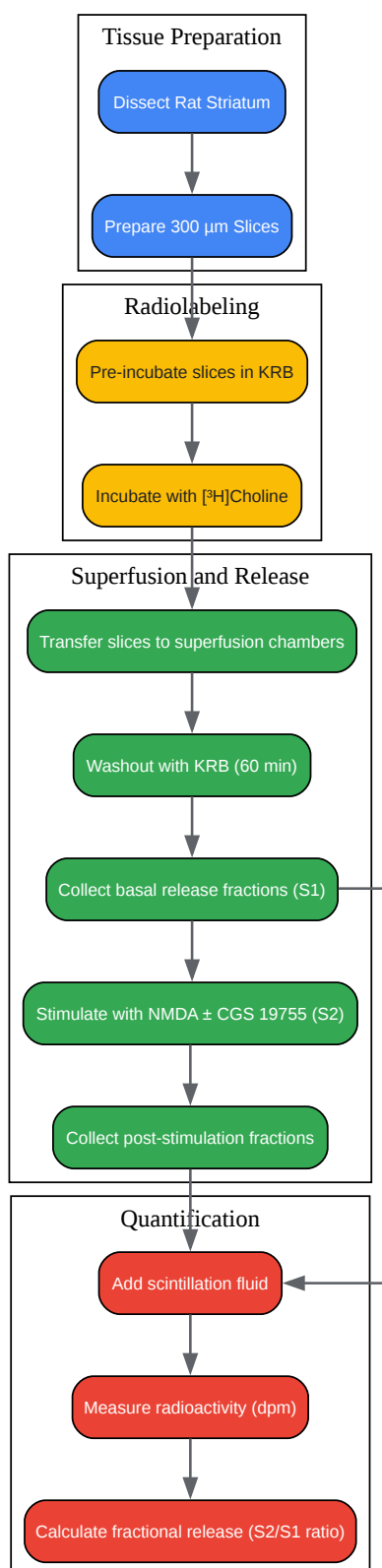
Parameter	Value	Species	Tissue	Assay Condition	Reference
pA <sub>2</sub>	5.93	Rat	Striatal Slices	NMDA-evoked [ <sup>3</sup> H]acetylcholine release	<a href="#">[1]</a>
pA <sub>2</sub>	5.94	Rat	Striatal Slices	NMDA-evoked [ <sup>3</sup> H]acetylcholine release	<a href="#">[2]</a> <a href="#">[3]</a>
IC <sub>50</sub>	50 nM	Rat	Brain Membranes	Inhibition of [ <sup>3</sup> H]CPP binding	<a href="#">[2]</a> <a href="#">[3]</a>

pA<sub>2</sub> is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC<sub>50</sub> is the concentration of an inhibitor where the response (or binding) is reduced by half. [<sup>3</sup>H]CPP is a radiolabeled competitive NMDA receptor antagonist.

## Signaling Pathway

The following diagram illustrates the signaling pathway of NMDA receptor-mediated acetylcholine release and the inhibitory action of CGS 19755.





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